molecular formula C12H21N3O B6628356 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B6628356
M. Wt: 223.31 g/mol
InChI Key: OLPUXGNZTNHQEF-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the cyclopentyl group and the triazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular processes, including DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl group, which may enhance its binding affinity and selectivity towards certain biological targets .

Properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-13-10(2)15(14-9)8-12(16)7-11-5-3-4-6-11/h11-12,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPUXGNZTNHQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(CC2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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